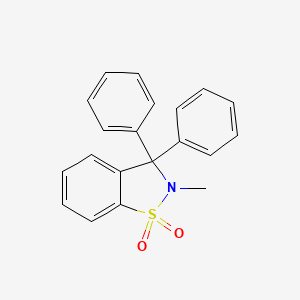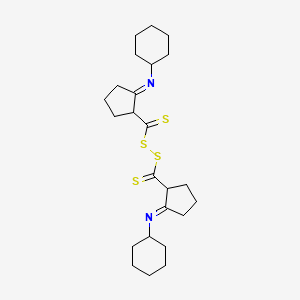
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a dithioperoxyanhydride group, which is a sulfur-containing functional group, and two cyclohexylimino groups attached to a cyclopentyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride typically involves the reaction of cyclohexylamine with cyclopentanone to form the cyclohexylimino derivative. This intermediate is then reacted with a sulfur-containing reagent, such as sulfur dichloride or sulfur monochloride, under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive sulfur-containing groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithioperoxyanhydride group to thiols or disulfides.
Substitution: The imino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-related metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride involves its interaction with various molecular targets, primarily through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(cyclohexylimino)methyl)-4,6-dihydroselenophenol: This compound has a similar imino group but contains selenium instead of sulfur.
Bis(2-(cyclohexylimino)phenylimino)-l5-(methyl)diethylazane: This compound features a similar imino structure but with different substituents.
Uniqueness
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride is unique due to its dithioperoxyanhydride group, which imparts distinct chemical reactivity and potential applications. The presence of both cyclohexylimino and cyclopentyl groups further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
61656-30-2 |
|---|---|
Molecular Formula |
C24H36N2S4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
(2-cyclohexyliminocyclopentanecarbothioyl)sulfanyl 2-cyclohexyliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C24H36N2S4/c27-23(19-13-7-15-21(19)25-17-9-3-1-4-10-17)29-30-24(28)20-14-8-16-22(20)26-18-11-5-2-6-12-18/h17-20H,1-16H2 |
InChI Key |
HMXOLEOABAQJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2CCCC2C(=S)SSC(=S)C3CCCC3=NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


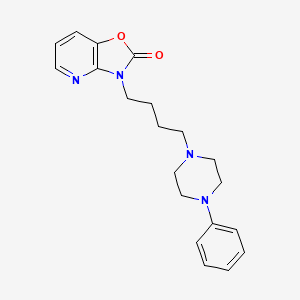
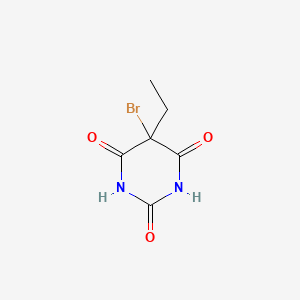
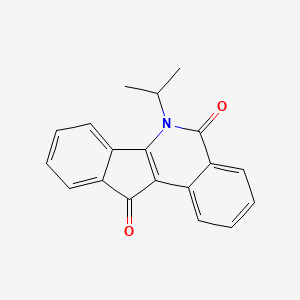
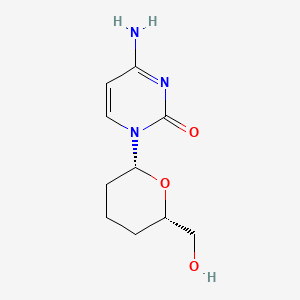
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
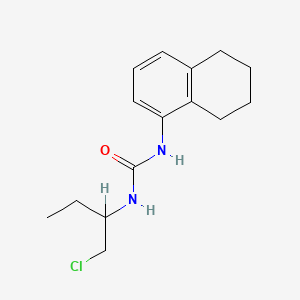
![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
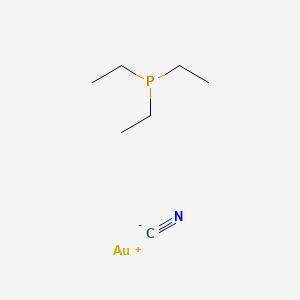
![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)

![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
